molecular formula C10H7Cl2N3O B1450376 4-(3,5-Dichlorophenoxy)pyrimidin-2-amine CAS No. 1503974-35-3

4-(3,5-Dichlorophenoxy)pyrimidin-2-amine

Cat. No. B1450376
CAS RN: 1503974-35-3
M. Wt: 256.08 g/mol
InChI Key: XHFQZJJEGHCAON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dichlorophenoxy)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture.

Scientific Research Applications

Efflux Pump Inhibitor

Efflux pumps are a relevant factor in antimicrobial resistance. In E. coli, the tripartite efflux pump AcrAB-TolC removes a chemically diverse set of antibiotics from the bacterium . Therefore, small molecules interfering with efflux pump function are considered adjuvants for improving antimicrobial therapies . Several compounds targeting the periplasmic adapter protein AcrA and the efflux pump AcrB have been identified to act synergistically with different antibiotics .

Antimicrobial Studies

The compound could be used in antimicrobial studies. As mentioned above, it has been shown to have a synergistic effect with erythromycin on E. coli .

Microscale Thermophoresis

Microscale thermophoresis is a powerful tool for the analysis of biomolecular interactions. The compound could be used in this field to study the interactions between different molecules .

Dynamic Light Scattering

Dynamic light scattering is a technique in physics that can be used to determine the size distribution profile of small particles in suspension or polymers in solution. The compound could be used in this field to study the properties of colloidal aggregates .

Nano-Differential Scanning Fluorimetry

Nano-differential scanning fluorimetry is a method used to determine the stability of proteins and other biomolecules. The compound could be used in this field to study the stability of various biomolecules .

Inhibitory Response Versus Inflammatory Mediators

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

properties

IUPAC Name

4-(3,5-dichlorophenoxy)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O/c11-6-3-7(12)5-8(4-6)16-9-1-2-14-10(13)15-9/h1-5H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFQZJJEGHCAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1OC2=CC(=CC(=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,5-Dichlorophenoxy)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(3,5-Dichlorophenoxy)pyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
4-(3,5-Dichlorophenoxy)pyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
4-(3,5-Dichlorophenoxy)pyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
4-(3,5-Dichlorophenoxy)pyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
4-(3,5-Dichlorophenoxy)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.